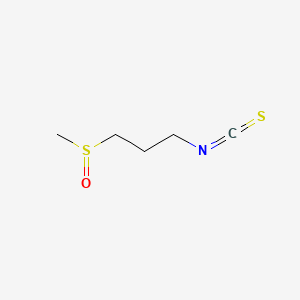
N-アセチル-L-ロイシン
概要
説明
N-Acetyl-L-leucine is the N-acetyl derivative of L-leucine . It has a role as a metabolite and is a N-acetyl-L-amino acid and a L-leucine derivative . It is a conjugate acid of a N-acetyl-L-leucinate and an enantiomer of a N-acetyl-D-leucine .
Synthesis Analysis
N-acetyl-L-leucine is used in the treatment of vertigo . Its mechanism of action involves the activation of cerebral glucose metabolism in the cerebellum and other regions . MCT1-mediated uptake of a N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic process inside cells such as mTOR .Molecular Structure Analysis
The molecular formula of N-Acetyl-L-leucine is C8H15NO3 . The IUPAC name is (2 S )-2-acetamido-4-methylpentanoic acid . The molecular weight is 173.21 g/mol .Chemical Reactions Analysis
N-acetyl-L-leucine is an anion that is a substrate for the organic anion transporters . The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .Physical And Chemical Properties Analysis
The solubility of N-acetyl-L-leucine has been measured in 12 mono organic solvents (methanol, ethanol, n-propanol, 2-propanol, 1-butanol, isobutanol, 2-butanol, methyl acetate, ethyl acetate, propyl acetate, acetone) .科学的研究の応用
医薬品基準物質
N-アセチル-L-ロイシンは、品質試験およびアッセイ、特にUSPモノグラフのシトルリンに従って液体クロマトグラフィーシステムのシステム適合性試験においてUSP基準物質として使用されます .
物理化学的性質の改変
L-ロイシンのアセチル化によるN-アセチル-L-ロイシンの形成は、その物理化学的性質を大幅に変化させ、より薬物様になります。 この改変は、生理的pHにおけるイオン化状態を変化させ、体内での吸収と分布に影響を与える可能性があります .
神経変性疾患の治療
N-アセチル-L-ロイシンは、神経変性疾患の治療法として有望な研究が進められています。 ニーマン・ピック病C型(NPC)の治療のための第III相臨床試験で研究されており、神経保護剤としての可能性を示しています .
リソソーム蓄積症の症状緩和
N-アセチル-L-ロイシンは、動物モデルや臨床試験を含むさまざまな研究によって裏付けられた、リソソーム蓄積症における症状の緩和と神経保護、病気修飾効果と関連付けられています .
外傷性脳損傷からの回復
研究によると、N-アセチル-L-ロイシンは、マウスモデルにおける外傷性脳損傷後の機能的回復を改善し、皮質細胞死と神経炎症を軽減することが示されており、ヒトの脳損傷からの回復におけるその潜在的な用途を示唆しています .
In Vivo
In vivo experiments are those conducted in a living organism, such as a mouse or rat. N-Acetyl-L-leucine has been used in a variety of in vivo experiments to study the effects of various compounds on biological systems. For example, it has been used to study the effects of drugs on the nervous system, to investigate the role of N-Acetyl-L-leucine in energy metabolism, and to study the effects of various compounds on the immune system.
In Vitro
In vitro experiments are those conducted in an artificial environment, such as a petri dish or test tube. N-Acetyl-L-leucine has been used in a variety of in vitro experiments to study the effects of various compounds on biological systems. For example, it has been used to study the effects of drugs on cell cultures, to investigate the role of N-Acetyl-L-leucine in enzyme activity, and to study the effects of various compounds on gene expression.
作用機序
Target of Action
N-Acetyl-L-leucine primarily targets the organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells . The ubiquitous tissue expression of MCT1 makes it well suited for the uptake and distribution of N-Acetyl-L-leucine .
Mode of Action
The acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to the aforementioned organic anion transporters and MCT1 . This switch allows N-Acetyl-L-leucine to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .
Biochemical Pathways
N-Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . The compound acts as a prodrug of leucine, bypassing LAT1 and influencing leucine-mediated signaling and metabolic processes inside cells .
Pharmacokinetics
The pharmacokinetics of N-Acetyl-L-leucine play a major role in its mechanism of action and efficacy as a drug . The compound is taken up by cells via MCT1, which has lower affinity compared to LAT1, allowing for more effective distribution . The enantiomers of N-Acetyl-L-leucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
N-Acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies . It has been shown to rapidly improve symptoms, functioning, and quality of life for pediatric and adult patients with certain neurodegenerative disorders .
Action Environment
The action of N-Acetyl-L-leucine is influenced by the physiological environment. At physiological pH, N-Acetyl-L-leucine is present mainly as an anion . This property allows it to be a substrate for the organic anion transporters . The compound’s efficacy can also be influenced by the presence of other compounds, as suggested by the differential pharmacokinetics observed with the enantiomers of N-Acetyl-L-leucine .
生物活性
N-Acetyl-L-leucine has been shown to have a variety of biological activities. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. Additionally, it has been shown to have anti-cancer and anti-viral activities.
Biochemical and Physiological Effects
N-Acetyl-L-leucine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase energy metabolism, reduce inflammation, and improve neurological function. Additionally, it has been shown to increase the production of certain proteins involved in tissue repair and to reduce the production of certain proteins involved in cell death.
実験室実験の利点と制限
N-Acetyl-L-leucine has several advantages and limitations when used in laboratory experiments. The main advantage of using N-Acetyl-L-leucine is that it is a naturally occurring compound and is therefore easier to obtain and use than other compounds. Additionally, it is relatively safe and has few side effects. However, N-Acetyl-L-leucine is also limited by its short half-life, which means that it must be used quickly after synthesis.
将来の方向性
N-Acetyl-L-leucine has a variety of potential future applications. It could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer's disease. Additionally, it could be used to develop new therapies for the treatment of cancer and other diseases. Additionally, it could be used to develop new methods for improving energy metabolism and tissue repair. Finally, it could be used to develop new methods for improving neurological function and reducing inflammation.
Safety and Hazards
特性
IUPAC Name |
(2S)-2-acetamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXCEHXYPACJF-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045870 | |
| Record name | Acetyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011756 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.1 mg/mL at 25 °C | |
| Record name | N-Acetylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011756 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1188-21-2, 99-15-0 | |
| Record name | N-Acetyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Acetylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Acetylleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16956 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | acetyl-L-leucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758152 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Leucine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLLEUCINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E915HL7K2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011756 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Hydroxy-3-[1-[2-(4-morpholinoanilino)-2-oxo-ethyl]triazol-4-yl]-2-phenyl-benzofuran-5-carboxylic acid](/img/structure/B1674139.png)








